(2-Chlorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as AZD-8986, is a small molecule drug that has been developed as a selective and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that is responsible for the breakdown of the endocannabinoid anandamide, which is a neurotransmitter that plays a role in pain, mood, and appetite regulation. Inhibition of FAAH has been shown to increase levels of anandamide, which may have therapeutic potential in a range of conditions, including pain, anxiety, and inflammation.
Scientific Research Applications
- The azetidin-1-yl scaffold, combined with the sulfonyl and chlorophenyl groups, offers opportunities for designing novel biologically active compounds . Researchers explore this scaffold to develop potential drug candidates for treating human diseases.
- A related compound, [1-(4-Fluorophenyl)indol-5-yl]azetidin-1-yl]methanone, has demonstrated potent inhibition of the serine hydrolase monoacylglycerol lipase (MAGL). This inhibition enhances endocannabinoid signaling, making it relevant for mood, pain, and inflammation-related disorders .
- Organic molecules like this one can modify and improve linear and nonlinear optical properties. Researchers investigate their potential applications in optical switching, logic circuits, memory devices, and signal processing .
- Molecular docking studies have shown that related compounds exhibit better antileishmanial activity. Understanding their interactions with Leishmania parasites can inform drug development .
Medicinal Chemistry and Drug Discovery
Endocannabinoid Signaling Modulation
Optical Properties and Material Science
Antileishmanial Activity
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
(2-chlorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-23-12-6-8-13(9-7-12)24(21,22)14-10-19(11-14)17(20)15-4-2-3-5-16(15)18/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIIHMSSFZDTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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